Hematobiliverdin
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Overview
Description
Hematobiliverdin is a derivative of hematohemin IX, formed through the oxidative cleavage of hematohemin IX. This compound is notable for its role in the metabolic pathway of heme degradation, where it serves as an intermediate product before being further reduced to bilirubin. This compound is of significant interest in biochemical research due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hematobiliverdin can be synthesized through the chemical and enzymatic oxidation of hematohemin IX. The process involves oxidative cleavage in a pyridine solution in the presence of ascorbic acid, followed by esterification with boron trifluoride/methanol. This method yields various this compound esters .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthetic route involving oxidative cleavage and esterification provides a foundational approach that could be scaled up with appropriate modifications to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: Hematobiliverdin undergoes several types of chemical reactions, including:
Oxidation: The initial formation of this compound from hematohemin IX involves oxidative cleavage.
Esterification: The product of the oxidation reaction can be further esterified to form various esters of this compound.
Common Reagents and Conditions:
Oxidation: Pyridine solution, ascorbic acid.
Esterification: Boron trifluoride/methanol.
Major Products: The major products formed from these reactions include different esters of this compound, such as dimethyl esters and monomethyl ethers .
Scientific Research Applications
Hematobiliverdin has several applications in scientific research:
Chemistry: It serves as a model compound for studying the oxidative cleavage of heme and related structures.
Biology: this compound is an intermediate in the heme degradation pathway, making it relevant for studies on heme metabolism and related enzymatic processes.
Medicine: Understanding the role of this compound in heme metabolism can provide insights into conditions related to heme degradation, such as jaundice.
Mechanism of Action
Hematobiliverdin exerts its effects through its role in the heme degradation pathway. The enzymatic oxidation of hematohemin IX by heme oxygenase produces this compound, which is then reduced by biliverdin reductase to form bilirubin. This pathway is crucial for the breakdown and recycling of heme, a component of hemoglobin and other heme-containing proteins .
Comparison with Similar Compounds
Biliverdin: Another intermediate in the heme degradation pathway, biliverdin is structurally similar to hematobiliverdin but differs in its formation and reduction processes.
Bilirubin: The final product of heme degradation, bilirubin is formed from the reduction of biliverdin and is well-known for its role in jaundice.
Uniqueness: this compound is unique in its specific formation through the oxidative cleavage of hematohemin IX and its subsequent role as a substrate for biliverdin reductase. This distinguishes it from other heme degradation intermediates .
Properties
CAS No. |
83504-29-4 |
---|---|
Molecular Formula |
C33H38N4O8 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[[4-(1-hydroxyethyl)-5-[[4-(1-hydroxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-3-methylpyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H38N4O8/c1-14-20(7-9-28(40)41)25(13-26-21(8-10-29(42)43)15(2)32(44)37-26)34-22(14)11-23-16(3)30(18(5)38)27(35-23)12-24-17(4)31(19(6)39)33(45)36-24/h11-13,18-19,34-35,38-39H,7-10H2,1-6H3,(H,37,44)(H,40,41)(H,42,43) |
InChI Key |
KGPPAFCLGBGMJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C(C)O)N3)C(C)O)C)C)CCC(=O)O)NC1=O)CCC(=O)O |
Origin of Product |
United States |
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